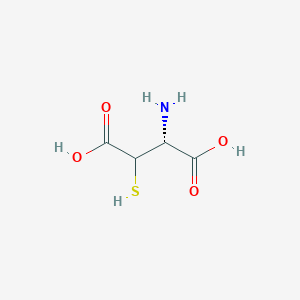

3-mercapto-L-aspartic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7NO4S |

|---|---|

Molecular Weight |

165.17 g/mol |

IUPAC Name |

(2R)-2-amino-3-sulfanylbutanedioic acid |

InChI |

InChI=1S/C4H7NO4S/c5-1(3(6)7)2(10)4(8)9/h1-2,10H,5H2,(H,6,7)(H,8,9)/t1-,2?/m0/s1 |

InChI Key |

MWUQQPGZOPQTIX-PIKHSQJKSA-N |

Isomeric SMILES |

[C@H](C(C(=O)O)S)(C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)S)(C(=O)O)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Stereoselective Synthetic Methodologies

Achieving high stereoselectivity is crucial in the synthesis of 3-mercapto-L-aspartic acid to establish the correct three-dimensional arrangement at both the alpha- and beta-carbon centers. The primary challenge lies in controlling the introduction of the sulfanyl (B85325) group in relation to the precursor's existing chiral center.

L-aspartic acid is a frequently used, cost-effective starting material from the chiral pool for the synthesis of its various derivatives. eurisotop.com The creation of 3-substituted aspartic acids often relies on the stereoselective chemical alteration of the β-carbon. One prominent chemical strategy involves modifying L-aspartic acid to feature a suitable leaving group at the 3-position, which prepares the molecule for a subsequent nucleophilic attack. This process typically commences with the protection of the α-amino and both carboxyl functionalities to preclude undesirable side reactions. Enzymatic methods, such as the amination of unsaturated acid precursors, also offer a pathway to highly stereoselective aspartic acid derivatives. researchgate.net

Electrophilic sulfenylation provides a direct and effective route for installing a thiol group onto a nucleophilic carbon atom and has been successfully employed in the synthesis of thiolated aspartic acid. nih.gov The methodology involves the generation of an enolate through the chemoselective deprotonation of a protected aspartic acid derivative, typically using a potent, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov The resulting enolate then attacks an electrophilic sulfur source, for instance, 2,4-dinitrophenyl methyl disulfide. nih.gov

The stereochemical outcome of this reaction is governed by the existing chiral center at the α-carbon (C2) of the L-aspartic acid framework. This substrate-controlled reaction directs the incoming electrophile, leading to a highly diastereoselective transformation that yields a single diastereomer. nih.govnih.gov This approach has been documented to produce (2R,3R)-N-protected-3-methylsulfanyl-L-aspartic acid derivatives with excellent stereocontrol. nih.gov

An established alternative for stereocontrolled synthesis is the bimolecular nucleophilic substitution (SN2) reaction. libretexts.org This approach utilizes a stereochemically pure precursor, typically derived from L-aspartic acid, in which the C3 position has been converted into a good leaving group, such as a tosylate or mesylate.

A sulfur-based nucleophile, like a thioacetate (B1230152) or thiobenzoate anion, is then introduced to displace the leaving group. acs.org The SN2 mechanism dictates that this substitution occurs with a complete inversion of stereochemistry at the C3 reaction center. libretexts.org Consequently, to achieve the desired final product configuration, the starting material must possess the opposite stereochemistry at the β-carbon. This method offers a predictable and reliable means of introducing the thiol moiety with a defined stereochemical configuration.

Protective Group Chemistry in Thiol and Carboxyl Functionalities

The molecular architecture of 3-mercapto-L-aspartic acid, which includes an α-amino group, two carboxyl groups, and a thiol group, presents a significant synthetic challenge due to the presence of multiple reactive sites. springernature.com To orchestrate a successful synthesis, these functional groups must be temporarily masked with protecting groups to prevent unwanted reactivity. biosynth.com The core principle guiding the selection of these groups is orthogonality, which ensures that each protecting group can be removed under a unique set of conditions without disturbing the others. nih.goviris-biotech.de

The thiol group's high nucleophilicity and propensity for oxidation make its protection a critical step in any synthetic sequence. The benzoyl (Bz) group, installed as a thioester, is an effective protecting group for this purpose. The resulting S-benzoyl group exhibits stability across a range of reaction conditions, including the acidic and basic environments commonly used for deprotecting other groups in peptide synthesis. The removal of the S-benzoyl group is generally performed in the final stages of the synthesis via nucleophilic cleavage of the thioester bond, often using reagents like sodium methoxide (B1231860) or aqueous ammonia.

An orthogonal protection strategy is indispensable for the regioselective manipulation of the various functional groups on 3-mercapto-L-aspartic acid. nih.govresearchgate.net Such a scheme enables the stepwise deprotection and subsequent reaction at specific sites within the molecule. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy is a cornerstone of modern solid-phase peptide synthesis and serves as a basis for designing more complex schemes. iris-biotech.deresearchgate.net

For a multifunctional compound like 3-mercapto-L-aspartic acid, a potential orthogonal scheme would involve distinct protecting groups for each reactive site:

α-Amino Group: The Fmoc group is standard, cleaved by basic conditions (e.g., piperidine).

α-Carboxyl Group: A Benzyl (Bzl) ester offers protection and is removed by catalytic hydrogenolysis. researchgate.net

β-Carboxyl Group: A tert-Butyl (tBu) ester provides robust protection and is cleaved under strong acid conditions (e.g., trifluoroacetic acid). biosynth.comiris-biotech.de

Thiol Group: A Trityl (Trt) or Methoxytrityl (Mmt) group is acid-labile and can be removed under conditions milder than those required for tBu cleavage. peptide.com Alternatively, the Acetamidomethyl (Acm) group can be used, which requires specific reagents like mercury(II) acetate (B1210297) or iodine for removal. peptide.com

This layered approach to protection allows for maximum synthetic flexibility, facilitating complex operations such as the incorporation of the amino acid into a peptide, followed by the selective unmasking of the thiol for conjugation or a carboxyl group for cyclization. nih.govsigmaaldrich.com

Interactive Data Table: Orthogonal Protecting Groups

The following table summarizes key protecting groups pertinent to the synthesis of 3-mercapto-L-aspartic acid, detailing their target functional group and specific cleavage conditions.

| Protecting Group | Functional Group Protected | Cleavage Conditions | Stability |

| Fmoc | α-Amino | 20% Piperidine in DMF | Acid, Hydrogenolysis |

| Boc | α-Amino | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| Bzl | Carboxyl, Thiol | Hydrogenolysis (Pd/C, H₂) | Acid, Base |

| tBu | Carboxyl, Thiol | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| Trt | Thiol | Mild Acid (e.g., 1% TFA), Iodine | Base, Hydrogenolysis |

| Acm | Thiol | Hg(II) or I₂ | Acid, Base, Hydrogenolysis |

| Alloc | α-Amino, Thiol | Pd(0) catalyst | Acid, Base |

Synthesis of Analogues and Derivatives for Research Applications

The synthesis of analogues and derivatives of 3-mercapto-L-aspartic acid is a important area of research, enabling the exploration of structure-activity relationships, the development of new therapeutic agents, and the investigation of biological processes. These synthetic strategies can be broadly categorized into the formation of cyclic derivatives, incorporation into peptides, and the generation of other bioactive mercapto-compounds.

Cyclic Derivatives (e.g., Mercaptopyrrolidinethione)

Cyclic derivatives of 3-mercapto-L-aspartic acid are of interest for their potential to exhibit unique biological activities and conformational constraints that can be valuable in drug design. A notable example is the synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid.

The synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid involves a multi-step process. The key steps include the conversion of the amino group of aspartic acid into a leaving group, followed by nucleophilic substitution with a thiol-containing reagent to introduce the mercapto group. Subsequent cyclization and thionation steps lead to the final cyclic derivative. This synthetic route allows for the creation of a constrained analogue of 3-mercapto-L-aspartic acid, which can be used to probe the conformational requirements of its biological targets.

A reported synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid proceeds through a key intermediate, a protected amino acid where the side-chain carboxylic acid is converted to a bromide. An SN2 reaction with potassium thiobenzoate introduces the sulfur functionality with an inversion of stereochemistry. The resulting compound undergoes further transformations, including cyclization and thionation with Lawesson's reagent, to yield the final mercaptopyrrolidinethione derivative.

| Step | Reagents and Conditions | Key Transformation |

| 1 | Protection of L-aspartic acid | Protection of amino and carboxylic acid groups |

| 2 | Conversion of β-carboxyl to bromide | Introduction of a leaving group |

| 3 | Substitution with potassium thiobenzoate | SN2 reaction to introduce the thiobenzoate group with inversion of stereochemistry |

| 4 | Deprotection and cyclization | Formation of the pyrrolidinone ring |

| 5 | Thionation with Lawesson's reagent | Conversion of the amide carbonyl to a thiocarbonyl |

| 6 | Removal of S-benzoyl group | Deprotection of the thiol group to yield the final product |

Incorporation into Peptides and Polypeptides

The incorporation of 3-mercapto-L-aspartic acid into peptides and polypeptides is a significant challenge in synthetic chemistry, primarily due to the propensity of aspartic acid residues to form aspartimide intermediates. This side reaction can lead to a mixture of products, including α- and β-peptides, and racemization at the aspartic acid residue.

Strategies to mitigate aspartimide formation during solid-phase peptide synthesis (SPPS) are crucial for the successful incorporation of aspartic acid and its derivatives. These strategies include the use of bulky protecting groups on the side-chain carboxylate, which sterically hinder the cyclization reaction. Additionally, modified coupling reagents and reaction conditions can also minimize the formation of this undesirable side product.

Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins. This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. The presence of a mercapto group in 3-mercapto-L-aspartic acid suggests its potential use in NCL-like strategies, either as the N-terminal residue or as an internal residue that can participate in ligation following suitable modification. However, the presence of the β-carboxyl group adds a layer of complexity, as it can participate in side reactions.

| Challenge | Mitigation Strategy |

| Aspartimide formation | Use of bulky side-chain protecting groups (e.g., O-t-butyl, O-trityl) |

| Optimization of coupling reagents and conditions | |

| Thiol side reactions | Use of orthogonal thiol protecting groups (e.g., Trt, Acm, tBu) |

| Racemization | Careful selection of coupling methods and bases |

Generation of Other Bioactive Mercapto-Compounds from Aspartic Acid

Aspartic acid serves as a versatile starting material for the synthesis of various other bioactive mercapto-compounds. These derivatives often exhibit interesting pharmacological properties and can be used as tools to study biological systems.

One such example is the synthesis of β-(S-methyl)thioaspartic acid. This derivative is found in ribosomal protein S12 and is thought to play a role in antibiotic resistance. Its synthesis involves the electrophilic sulfenylation of a protected L-aspartic acid derivative with a methylthiolating agent.

Another important class of compounds derived from aspartic acid are mercaptosuccinic acid derivatives. Mercaptosuccinic acid itself is structurally related to aspartic acid, with the amino group being replaced by a thiol group. These compounds have applications in various fields, including materials science and medicine. The synthesis of mercaptosuccinic acid can be achieved through several routes, including the reaction of maleic or fumaric acid with a sulfur nucleophile.

The general strategy for generating bioactive mercapto-compounds from aspartic acid often involves the chemical modification of its side-chain carboxyl group or the conversion of the amino group into a thiol or a group that can be subsequently converted to a thiol. These synthetic transformations allow for the creation of a diverse range of molecules with potential biological activities.

| Compound | Synthetic Precursor | Key Synthetic Step | Potential Bioactivity |

| β-(S-methyl)thioaspartic acid | Protected L-aspartic acid | Electrophilic sulfenylation | Role in antibiotic resistance |

| Mercaptosuccinic acid | Maleic or fumaric acid | Nucleophilic addition of a sulfur reagent | Various industrial and medicinal applications |

Enzymatic Interactions and Biochemical Functions

Role as an Enzyme Substrate or Product

As an analog of key metabolic intermediates, 3-mercapto-L-aspartic acid is predicted to participate in several enzymatic reactions, primarily those involved in the biosynthesis and degradation of amino acids.

Enzymatic Pathways Leading to or from Sulfur-Containing Aspartate Analogs

The precise metabolic pathways that synthesize or degrade 3-mercapto-L-aspartic acid are not extensively detailed in the literature; however, they can be inferred from established biochemical routes for aspartate and sulfur-containing amino acids. L-aspartic acid is a central compound in metabolism, synthesized most commonly via the transamination of oxaloacetate, a key component of the citric acid cycle. atamankimya.comwikipedia.org It also serves as the precursor for several other amino acids, including methionine, threonine, and lysine, in plants and microorganisms. atamankimya.comresearchgate.net

The introduction of the sulfur atom to form 3-mercapto-L-aspartic acid likely involves pathways related to L-cysteine metabolism. In mammals, cysteine is synthesized from the essential amino acid methionine via the trans-sulfuration pathway. researchgate.net This pathway involves the transfer of sulfur from homocysteine to serine. nih.gov Given this precedent, it is plausible that 3-mercapto-L-aspartic acid could be formed through a similar transfer of a sulfur group to an aspartate backbone or a related intermediate.

Alternatively, enzymes within the cysteine catabolic pathway could potentially act on aspartate analogs. For example, enzymes like cystathionine γ-lyase (CSE) and cystathionine β-synthetase (CBS) are central to hydrogen sulfide (B99878) (H₂S) biogenesis and sulfur group transfers. nbinno.commdpi.com These enzymes, or related aminotransferases, could potentially catalyze the formation of 3-mercapto-L-aspartic acid from a suitable precursor.

| Enzyme | Abbreviation | Function | Relevance to Sulfur-Containing Aspartate Analogs |

|---|---|---|---|

| Aspartate Aminotransferase | AST | Catalyzes the reversible transfer of an amino group between aspartate and α-ketoglutarate. nih.gov | Potentially involved in the transamination of 3-mercapto-L-aspartic acid. |

| Cysteine Aminotransferase | CAT | Catalyzes the transamination of L-cysteine to 3-mercaptopyruvate. nih.gov | Provides a model reaction for the interconversion of 3-mercapto-L-aspartic acid with its α-keto acid. |

| Cystathionine β-synthase | CBS | Key enzyme in the trans-sulfuration pathway, condensing serine and homocysteine. nih.gov | Represents a class of enzymes capable of forming carbon-sulfur bonds, potentially adaptable to aspartate-like substrates. |

| 3-Mercaptopyruvate Sulfurtransferase | MST | Transfers sulfur from 3-mercaptopyruvate to acceptors, involved in H₂S production and cysteine degradation. nih.govnih.gov | Metabolizes α-keto acids structurally related to the presumed product of 3-mercapto-L-aspartic acid deamination. |

Interconversion with Related Alpha-Keto Acids (e.g., 3-Mercaptopyruvate)

The most direct enzymatic reaction involving 3-mercapto-L-aspartic acid as a substrate or product is likely transamination. Transamination is a fundamental process in amino acid metabolism where an amino group is transferred from an amino acid to an α-keto acid, a reaction catalyzed by aminotransferases (or transaminases) with the aid of the coenzyme pyridoxal-5'-phosphate (PLP). nih.govnih.gov

This process is fully reversible and connects amino acid and carbohydrate metabolism. mdpi.com A well-studied example relevant to 3-mercapto-L-aspartic acid is the conversion of L-cysteine to its corresponding α-keto acid, 3-mercaptopyruvate (3-MP). nih.govscbt.com This reaction is catalyzed by cysteine aminotransferase (CAT), which transfers the amino group from L-cysteine to an acceptor like α-ketoglutarate, producing glutamate and 3-MP. nih.govnih.gov

By analogy, 3-mercapto-L-aspartic acid would be expected to undergo a similar transamination reaction, likely catalyzed by an aspartate aminotransferase (AST) or another aminotransferase with broad substrate specificity. In this reaction, 3-mercapto-L-aspartic acid would donate its amino group to an α-keto acid acceptor (e.g., α-ketoglutarate), resulting in the formation of its corresponding α-keto acid, 3-mercapto-oxaloacetic acid, and a new amino acid (e.g., glutamate). The reversibility of this reaction means that 3-mercapto-L-aspartic acid could also be synthesized from 3-mercapto-oxaloacetic acid. nih.govacs.org

Enzyme Inhibition Studies and Mechanistic Insights

While direct studies on 3-mercapto-L-aspartic acid as an enzyme inhibitor are limited, its structure—containing both a thiol (-SH) group and an aspartic acid-like backbone—suggests it could function as an inhibitor for several classes of enzymes.

Interaction with Thiol-Dependent Enzymes

The thiol group is a highly reactive functional group that plays a crucial role in the mechanism of many "thiol-dependent" enzymes. These enzymes often feature a critical cysteine residue in their active site. Compounds containing a thiol group, like 3-mercapto-L-aspartic acid, can interact with these enzymes in several ways.

One major class of targets is metalloenzymes that use a metal ion, often zinc (Zn²⁺), as a cofactor. The thiol group is an effective zinc-binding group, and many inhibitors of zinc metalloproteases are thiol-based. researchgate.net For example, metallo-β-lactamases (MBLs), which confer antibiotic resistance, are zinc-dependent enzymes that can be inhibited by mercaptocarboxylate compounds. nih.govresearchgate.net Similarly, Glutamate Carboxypeptidase II (GCP II), another zinc metalloenzyme, is effectively inhibited by thiol-containing molecules. nih.govacs.org The mechanism often involves the inhibitor's thiol group coordinating with the active site zinc ion(s), displacing a water molecule and preventing the substrate from binding. nih.govresearchgate.net

Furthermore, the thiol group can interact with enzymes that have a reactive cysteine residue. In some cases, this can lead to the formation of a reversible disulfide bond, modulating the enzyme's activity. Thiol-dependent serine proteases, for instance, show enhanced activity in the presence of thiol compounds like DTT and β-mercaptoethanol, suggesting a regulatory role for the redox state of their cysteine residues. mdpi.com

Structure-Activity Relationships in Enzyme Binding and Inhibition

The inhibitory potency of a molecule is determined by its specific structural features and how they interact with an enzyme's active site. For inhibitors of metalloproteases like GCP II, structure-activity relationship (SAR) studies have elucidated the key features required for potent inhibition. These studies highlight the importance of both a zinc-binding group (like a thiol) and a moiety that interacts with the substrate-binding pockets of the enzyme. acs.org

In a series of thiol-based inhibitors of GCP II, the inhibitory potency was found to be highly dependent on the length of the alkyl chain separating the thiol group from a pentanedioic acid (glutarate) backbone. researchgate.netnih.gov This demonstrates that the precise spatial arrangement of the functional groups is critical for optimal binding to the enzyme's active site. The aspartic acid framework of 3-mercapto-L-aspartic acid provides a rigid scaffold that positions the thiol and two carboxyl groups in a specific orientation, which would be a key determinant of its binding affinity and specificity for a target enzyme. The two carboxyl groups could mimic the glutamate portion of the natural substrate, while the thiol group targets the catalytic zinc ion. acs.org

| Compound | Inhibitory Potency (IC₅₀) | Key Structural Features |

|---|---|---|

| 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) | 90 nM nih.gov | Thiol group separated by a three-carbon chain from a glutarate backbone. nih.gov |

| 3-(2-Carboxy-5-mercaptopentyl)benzoic acid | 15 nM nih.gov | Addition of a benzyl moiety at the P1' position enhances potency. nih.gov |

| 3-((1-carboxy-4-mercaptobutyl)thio)benzoic acid | Potent Inhibitor nih.gov | Modification with a phenylsulfanyl group maintains high potency. nih.gov |

Impact on Allosteric Conformational Changes

Beyond direct competitive inhibition at the active site, molecules can regulate enzyme function by binding to a distinct allosteric site. This binding event triggers a conformational change that is transmitted through the protein structure, ultimately altering the geometry of the active site and modulating its catalytic activity. lukasz-migas.com

Thiol-containing compounds have been successfully used to identify and characterize novel allosteric sites. In a notable study, a library of thiol compounds was screened against caspases, a family of cysteine-aspartic proteases. nih.gov This screen identified specific compounds that could form a disulfide bond with a cysteine residue located in a cavity at the dimer interface, 14 Å away from the active site. nih.gov Binding at this allosteric site induced significant conformational changes in the substrate-binding loops, locking the enzyme in an inactive, zymogen-like state and preventing substrate binding. nih.gov This provides a clear mechanism by which a molecule structurally related to 3-mercapto-L-aspartic acid could act as an allosteric inhibitor, offering a mode of regulation that is distinct from active-site-directed inhibition. Such allosteric modulators can provide higher specificity than active site inhibitors, which is a desirable property in drug design.

Involvement in Broader Sulfur Amino Acid Metabolism

The metabolism of sulfur-containing amino acids is a critical network of interconnected pathways essential for cellular function. 3-mercapto-L-aspartic acid, as a sulfur-containing analogue of aspartate, is positioned at the crossroads of these metabolic routes, potentially interacting with and influencing the metabolism of other key sulfur amino acids like cysteine and methionine.

Cysteine and methionine are the two primary sulfur-containing amino acids in mammals. nih.gov Methionine is an essential amino acid obtained from the diet, while cysteine is considered semi-essential as it can be synthesized from methionine through the transsulfuration pathway. nih.govyoutube.com These amino acids are not only building blocks for proteins but also precursors for a variety of essential molecules and play a significant role in regulating one-carbon metabolism and sulfur homeostasis. nih.gov

The metabolic fate of cysteine is diverse; it can be incorporated into proteins, used to synthesize the major cellular antioxidant glutathione, or catabolized. youtube.comucd.ie One significant catabolic route is the mercaptopyruvate pathway. nih.gov In this pathway, cysteine undergoes transamination, catalyzed by an aminotransferase, to form 3-mercaptopyruvate. nih.govmdpi.com This process links the metabolism of sulfur amino acids to the metabolism of keto acids. Given the structural similarity of 3-mercapto-L-aspartic acid to cysteine, it is plausible that it could interact with the enzymes of these pathways, although specific interactions remain a subject for further investigation. In animals, the pathway to cysteine involves using methionine-derived homocysteine as the sulfur source, which condenses with serine to form cystathionine, which is then converted to cysteine. kegg.jp

Hydrogen sulfide (H₂S) has been identified as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide and carbon monoxide, playing roles in vasodilation, neuromodulation, and cellular stress responses. wikipedia.orgnih.govguidetopharmacology.org The endogenous production of H₂S is primarily carried out by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST). guidetopharmacology.orgunifr.chnih.gov

The 3-MST pathway is a significant contributor to H₂S biogenesis. nih.gov This pathway involves a two-step process:

L-cysteine is converted to 3-mercaptopyruvate (3-MP) through a transamination reaction catalyzed by cysteine aminotransferase (CAT), which is also known as aspartate aminotransferase (AAT). nih.govnih.govwikipedia.org

3-MST then utilizes 3-mercaptopyruvate as a substrate, transferring the sulfur atom to its active site cysteine residue to form a persulfide intermediate. nih.govwikipedia.orgnih.gov This persulfide can then react with reducing agents like thioredoxin or dihydrolipoic acid to release H₂S. nih.govnih.gov

This pathway is present in both the cytoplasm and mitochondria. guidetopharmacology.orgnih.gov Given that 3-mercaptopyruvate is the direct substrate for H₂S production by 3-MST, the structural relationship between 3-mercaptopyruvate and 3-mercapto-L-aspartic acid suggests a potential interaction. 3-MST is expressed in numerous tissues, including the brain, liver, and kidneys, highlighting its broad physiological importance. unifr.chwikipedia.org

Cellular and Systemic Biochemical Roles of Aspartic Acid and its Sulfur Analogues

Aspartic acid is a non-essential amino acid with a multitude of critical roles in central metabolism. thebehavioralscientist.com Its sulfur analogues, by extension, are studied for their potential to modulate these fundamental biochemical processes.

L-aspartic acid is a hub metabolite, linking several major metabolic pathways essential for cellular and systemic homeostasis.

Urea Cycle: The urea cycle is the primary pathway for the disposal of toxic ammonia. davuniversity.org Aspartate plays a direct and indispensable role by providing the second nitrogen atom required for the synthesis of urea. davuniversity.orgpearson.comnyu.edu In a reaction catalyzed by argininosuccinate synthetase, aspartate condenses with citrulline to form argininosuccinate. davuniversity.orgnih.gov Subsequently, argininosuccinate is cleaved to produce arginine (the direct precursor of urea) and fumarate. nih.govwikipedia.org The release of fumarate provides a crucial link between the urea cycle and the citric acid (TCA) cycle. nyu.eduwikipedia.org

Gluconeogenesis: Aspartic acid is a glucogenic amino acid, meaning its carbon skeleton can be converted into glucose. wikipedia.org It serves as a major source for the gluconeogenic precursor oxaloacetate. nih.govmvsu.eduresearchgate.net This conversion can occur via transamination, facilitated by aspartate aminotransferase. wikipedia.org Alternatively, the fumarate produced during the urea cycle can be hydrated to malate and then oxidized to oxaloacetate in the cytosol, further linking aspartate metabolism to glucose production. nih.govwikipedia.org

Nucleotide Synthesis: The synthesis of the building blocks of DNA and RNA is fundamentally dependent on aspartate. patsnap.com It is a key precursor for both purine and pyrimidine rings. bu.edu For pyrimidine synthesis, aspartate provides three carbon atoms and one nitrogen atom to the foundational ring structure. nih.gov In purine synthesis, it contributes a nitrogen atom. nih.govwikipedia.org This role underscores the importance of aspartate in processes requiring cell division, growth, and genetic information transfer. patsnap.com

| Metabolic Pathway | Role of Aspartic Acid | Key Enzyme(s) | Product(s) / Contribution |

|---|---|---|---|

| Urea Cycle | Donates the second amino group for urea synthesis davuniversity.orgpearson.comnyu.edu | Argininosuccinate synthetase, Argininosuccinase davuniversity.orgnih.gov | Argininosuccinate, Fumarate nih.govpatsnap.com |

| Gluconeogenesis | Serves as a precursor for oxaloacetate nih.govmvsu.eduresearchgate.net | Aspartate aminotransferase wikipedia.org | Glucose (indirectly) wikipedia.org |

| Nucleotide Synthesis | Provides atoms for the formation of purine and pyrimidine rings nih.govwikipedia.orgpatsnap.com | Various enzymes in purine and pyrimidine synthesis pathways | Precursor for AMP, GMP, CTP, UTP, TTP nih.gov |

Sulfur-containing amino acids are integral to maintaining cellular redox balance. nih.govnih.gov Their thiol groups are chemically reactive and participate in a wide range of oxidation-reduction reactions. The primary mechanism through which they contribute to redox homeostasis is via the synthesis of glutathione (GSH), the most abundant non-protein thiol in the cell and a master antioxidant. ucd.iefrontiersin.org Cysteine is the rate-limiting precursor for glutathione synthesis. ucd.ie

The metabolism of sulfur amino acids, including the mercaptopyruvate pathway, directly influences the cellular redox state. nih.gov The enzyme 3-MST, which is central to this pathway, has been shown to function as an antioxidant protein itself. nih.gov It can be reversibly inhibited by oxidants like hydrogen peroxide through the formation of a sulfenic acid at its catalytic cysteine, and its activity can be restored by cellular reductants. nih.gov By participating in sulfur metabolism, analogues like 3-mercapto-L-aspartic acid could potentially influence the levels of key redox-active molecules and contribute to the cellular antioxidant defense system.

Aspartic acid is recognized as an excitatory neurotransmitter in the central nervous system. thebehavioralscientist.comwhiteleafnutrition.com It functions by binding to and stimulating N-methyl-D-aspartate (NMDA) receptors, though generally with less potency than glutamate, the primary excitatory neurotransmitter. wikipedia.orgwhiteleafnutrition.com The activation of these receptors is crucial for synaptic plasticity, a cellular mechanism that underlies learning and memory. patsnap.com

Furthermore, other endogenous sulfur-containing analogues of aspartate and glutamate have been investigated for their roles as neurotransmitters. nih.gov Compounds such as L-cysteic acid and L-cysteine sulfinic acid, which are oxidized derivatives of cysteine, are also known to be excitatory and act as agonists at excitatory amino acid receptors. nih.govresearchgate.net This established neuroactivity of aspartate and its other sulfur-containing analogues suggests that 3-mercapto-L-aspartic acid could also possess the ability to act as a neurotransmitter or a neuromodulator, potentially interacting with synaptic receptors to influence neuronal communication. nih.govdntb.gov.ua

| Compound | Role in Neurotransmission | Primary Receptor Target(s) |

|---|---|---|

| L-Aspartic Acid | Excitatory Neurotransmitter thebehavioralscientist.comwhiteleafnutrition.com | NMDA Receptors wikipedia.orgpatsnap.com |

| L-Glutamic Acid | Primary Excitatory Neurotransmitter whiteleafnutrition.comnih.gov | NMDA, AMPA, Kainate Receptors |

| L-Cysteic Acid | Excitatory Amino Acid nih.govresearchgate.net | Excitatory Amino Acid Receptors nih.gov |

| L-Cysteine Sulfinic Acid | Excitatory Amino Acid nih.govresearchgate.net | Excitatory Amino Acid Receptors nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. For a molecule like 3-mercapto-L-aspartic acid, DFT could be applied to:

Optimize the molecular geometry to find the most stable three-dimensional arrangement of its atoms.

Calculate thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy.

Predict vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule.

Determine various electronic properties, including dipole moment and polarizability.

A typical DFT study would involve selecting a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) that provide a balance between accuracy and computational cost. However, specific DFT studies detailing these calculations for 3-mercapto-L-aspartic acid are not readily found in existing research.

Analysis of Electronic Structure (e.g., HOMO/LUMO, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Key aspects of this include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more easily excited and thus more reactive.

Charge Distribution: Computational methods can map the distribution of electron density across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using molecular electrostatic potential (MEP) maps. For 3-mercapto-L-aspartic acid, the thiol group would be expected to significantly influence the charge distribution compared to L-aspartic acid.

Conformational Analysis and Stability

Molecules can exist in different spatial arrangements called conformers. Understanding the relative stability of these conformers is essential for predicting the molecule's behavior.

Zwitterionic Forms and Protonation States in Different Environments

Like all amino acids, 3-mercapto-L-aspartic acid can exist in different protonation states depending on the pH of its environment. In neutral solutions, it is expected to exist predominantly as a zwitterion, with a protonated amino group (-NH3+) and deprotonated carboxyl groups (-COO-).

Computational studies would be invaluable for:

Determining the relative energies of the neutral, zwitterionic, cationic, and anionic forms in the gas phase and in solution.

Investigating how the presence of the thiol group affects the pKa values of the amino and carboxyl groups.

Modeling the effect of solvent (e.g., water) on the stability of different protonation states, typically using implicit or explicit solvent models.

Intermolecular Interactions and Hydrogen Bonding Networks

The functional groups of 3-mercapto-L-aspartic acid—the amino, carboxyl, and thiol groups—can all participate in intermolecular interactions, particularly hydrogen bonding. These interactions are crucial in determining the structure of the molecule in the solid state and its behavior in solution.

Theoretical studies could:

Identify the preferred hydrogen bonding patterns, both between molecules of 3-mercapto-L-aspartic acid and with solvent molecules.

Calculate the strength of these hydrogen bonds. The thiol group can act as a hydrogen bond donor, though it is generally weaker than the hydroxyl or amino groups.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra. For 3-mercapto-L-aspartic acid, theoretical calculations could predict:

NMR Spectra: Chemical shifts (¹H, ¹³C) and coupling constants can be calculated to aid in the interpretation of experimental NMR data.

Vibrational Spectra (IR and Raman): The calculation of vibrational frequencies helps in assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

Unfortunately, at present, there is a lack of published computational studies that provide this detailed theoretical analysis specifically for 3-mercapto-L-aspartic acid. Such research would be a valuable contribution to the field, offering a deeper understanding of this important, yet understudied, chemical compound.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for the structural elucidation of molecules. Computational methods, such as those based on DFT, can calculate the magnetic shielding tensors of nuclei (e.g., ¹H, ¹³C), which are then converted to chemical shifts.

Detailed theoretical studies on the NMR chemical shift predictions specifically for 3-mercapto-L-aspartic acid are not readily found in the current scientific literature. For L-aspartic acid, the proton NMR spectrum in D₂O shows signals for the α-proton and the two diastereotopic β-protons. quora.com The chemical shifts are influenced by the electron-withdrawing effects of the adjacent functional groups. quora.com

For 3-mercapto-L-aspartic acid, the introduction of the thiol group at the 3-position would significantly alter the electronic environment of the neighboring protons and carbons, leading to changes in their chemical shifts compared to L-aspartic acid. A computational study would be able to predict these shifts, aiding in the interpretation of experimental NMR spectra. A table of predicted ¹H and ¹³C NMR chemical shifts would be a key output of such a study.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the behavior of molecules over time. These methods can provide insights into the conformational flexibility, interactions with other molecules, and the influence of the environment on the structure and dynamics of 3-mercapto-L-aspartic acid.

Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

Molecular dynamics (MD) simulations can be employed to investigate how 3-mercapto-L-aspartic acid interacts with biological macromolecules such as proteins and enzymes. nih.govnih.govunipa.it These simulations can reveal the specific binding modes, key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions), and the conformational changes that may occur upon binding. Given that mercapto-containing amino acids can interact with metal ions in active sites of enzymes, MD simulations could be particularly useful in exploring the role of 3-mercapto-L-aspartic acid in such systems. While general principles of protein-ligand interactions are well-studied, specific MD simulation studies focused on 3-mercapto-L-aspartic acid are not widely reported.

Solvent Effects and Environmental Sensitivity

The conformation and properties of 3-mercapto-L-aspartic acid are expected to be sensitive to its environment, particularly the solvent. Computational studies can model the effects of different solvents on the molecule's structure and properties. cas.czresearchgate.net Implicit solvent models treat the solvent as a continuous medium, while explicit solvent models include individual solvent molecules in the simulation. mdpi.com These studies can reveal how the polarity of the solvent influences the conformational preferences of 3-mercapto-L-aspartic acid and the protonation states of its acidic and basic groups. For instance, in aqueous solution, the molecule is likely to exist as a zwitterion, and computational models can provide insights into the stability of different tautomeric and conformational forms in various environments.

Analytical Methodologies and Applications

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of 3-mercapto-L-aspartic acid from complex biological matrices. These techniques exploit the physicochemical properties of the molecule to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of amino acids, including 3-mercapto-L-aspartic acid. However, due to the lack of a strong chromophore in many amino acids, derivatization is often necessary to enhance detection sensitivity. actascientific.comaxionlabs.comactascientific.com Pre-column derivatization involves reacting the analyte with a labeling agent prior to its introduction into the HPLC system. actascientific.comactascientific.com

A widely used derivatizing reagent for primary amino acids is o-phthalaldehyde (OPA), which reacts with the primary amine group in the presence of a thiol to form a highly fluorescent isoindole derivative. actascientific.comaxionlabs.comactascientific.comnih.govusp.orgsigmaaldrich.cn The use of 3-mercaptopropionic acid (3-MPA) as the thiol in combination with OPA has been shown to produce more stable derivatives compared to other thiols like 2-mercaptoethanol. goums.ac.ir This increased stability is advantageous for obtaining accurate and reproducible results. goums.ac.irsci-hub.se The derivatization reaction makes the amino acid derivative more hydrophobic, which enhances its separation on a reverse-phase (RP) HPLC column. nih.gov This technique offers the advantages of high sensitivity, good chromatographic separation, and relatively fast analysis times. actascientific.comgoums.ac.ir

The general steps for HPLC with pre-column derivatization are:

Reaction of the primary amino acid with OPA and 3-mercaptopropionic acid to form a fluorescent isoindole derivative. actascientific.com

Introduction of the derivatized sample into a reverse-phase HPLC column for separation. actascientific.com

Detection of the separated derivatives, typically using a fluorescence detector.

This method has been successfully applied to the analysis of amino acids in various biological samples. goums.ac.ir

Capillary Electrophoresis (CE) is another powerful technique for the separation of amino acids. CE separates molecules based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. This method offers high separation efficiency, short analysis times, and requires only small sample volumes. nih.govnih.gov

For the analysis of amino acids like 3-mercapto-L-aspartic acid, CE can be performed on underivatized molecules. nih.gov By using a low pH buffer, amino acids can be conferred with a positive charge, allowing for their separation and detection. nih.gov The choice of electrolyte composition and concentration is crucial for optimizing the resolution and peak shape of the separated amino acids. nih.gov

CE can be coupled with various detection methods, including UV detection and mass spectrometry (CE-MS), which provides high sensitivity and selectivity. nih.govcreative-proteomics.comspringernature.com CE-MS is particularly useful for the accurate identification and quantification of amino acids in complex mixtures, such as those found in biological fluids. creative-proteomics.comspringernature.com

Spectroscopic Detection Methods

Spectroscopic methods are integral to the detection and quantification of 3-mercapto-L-aspartic acid following chromatographic separation. These techniques are based on the interaction of the molecule with electromagnetic radiation.

As mentioned previously, the derivatization of 3-mercapto-L-aspartic acid with o-phthalaldehyde (OPA) and a thiol, such as 3-mercaptopropionic acid (3-MPA), results in the formation of a highly fluorescent isoindole derivative. nih.govusp.orgsci-hub.se This property is exploited for sensitive detection in HPLC. nih.gov

The fluorescent derivatives are excited by a light source at a specific wavelength (e.g., around 340 nm), and the emitted fluorescence is measured at a longer wavelength (e.g., around 450 nm). sigmaaldrich.cnresearchgate.net This method is highly sensitive, allowing for the detection of amino acids at very low concentrations. researchgate.net The stability of the OPA/3-MPA derivatives contributes to the reliability and reproducibility of the fluorescence detection method. goums.ac.irsci-hub.se OPA itself is not fluorescent, which minimizes interference from the reagent. usp.org

Table 1: Fluorescence Properties of OPA-derivatized Amino Acids

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | ~340 |

Note: The exact wavelengths may vary slightly depending on the specific amino acid and the solvent conditions.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the unambiguous identification and precise quantification of compounds, including 3-mercapto-L-aspartic acid. MS can be coupled with separation techniques like HPLC (LC-MS) or CE (CE-MS) to analyze complex mixtures. creative-proteomics.comspringernature.comnih.gov

In MS, the derivatized or underivatized 3-mercapto-L-aspartic acid molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The unique mass spectrum obtained serves as a molecular fingerprint, allowing for confident identification. Tandem mass spectrometry (MS/MS) can be used for further structural elucidation and to enhance selectivity by monitoring specific fragment ions. rsc.org

For quantification, MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, where only ions of a specific mass-to-charge ratio are detected. nih.gov This provides high sensitivity and selectivity, making it possible to quantify low levels of 3-mercapto-L-aspartic acid in complex biological matrices. nih.gov The use of isotopically labeled internal standards can further improve the accuracy and precision of quantification.

Table 2: Mass Spectrometry Parameters for Amino Acid Analysis

| Parameter | Description |

|---|---|

| Ionization Technique | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. While native amino acids like aspartic acid have weak UV absorbance, their derivatized forms can exhibit strong absorption at specific wavelengths. researchgate.netresearchgate.net For instance, the OPA-derivatized amino acids have a characteristic absorption maximum around 340 nm. researchgate.net

This property can be utilized to monitor the progress of reactions involving 3-mercapto-L-aspartic acid. By measuring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. For example, the formation of the OPA derivative can be monitored spectrophotometrically. researchgate.net This technique is also valuable for determining the concentration of a substance in a solution using the Beer-Lambert law. Simple and rapid spectrophotometric assays have been developed for the determination of L- and D-aspartate. nih.gov

Table 3: UV-Visible Absorption Maxima

| Compound | Approximate Absorption Maximum (nm) |

|---|---|

| Aspartic Acid (underivatized) | ~196, ~227 |

Note: The absorption maxima can be influenced by pH and solvent conditions. iosrjournals.org

Electrochemical Sensing Applications

The unique chemical structure of aspartic acid and its derivatives, featuring carboxyl groups, has been leveraged in the field of electrochemistry to develop sensitive and selective sensors. These applications primarily involve the modification of electrode surfaces to enhance their analytical performance for detecting various biomolecules and pharmaceuticals.

Development of Modified Electrodes utilizing Aspartate Derivatives

A significant approach in this area involves the electropolymerization of aspartic acid onto electrode surfaces, creating a poly(aspartic acid) film that alters the electrode's properties. This modification has been shown to increase the effective surface area and provide numerous reactive sites, leading to enhanced electrochemical catalytic activity.

Researchers have successfully fabricated modified electrodes by electropolymerizing aspartic acid on a glassy carbon electrode (GCE) or a carbon paste sensor (CPS). This process creates a stable poly(aspartic acid) layer that is strongly attached to the electrode surface. electrochemsci.orgresearchgate.net These modified electrodes exhibit superior performance compared to bare electrodes, demonstrating higher peak currents and better separation of voltammetric signals for different analytes. researchgate.net

One notable application is the determination of paracetamol (PRT). A poly(aspartic acid) modified carbon paste sensor (PAMCPS) has shown great catalytic activity for the oxidation of paracetamol. electrochemsci.org The sensor operates at a low overpotential and demonstrates a surface-controlled electrochemical response. electrochemsci.org Similarly, poly(aspartic acid) films combined with gold nanoparticles on a GCE have been used for the simultaneous detection of dopamine (DA), ascorbic acid (AA), and uric acid (UA). researchgate.net This composite electrode provides well-defined peak separations and enhanced peak currents for the three analytes. researchgate.net

The analytical performance of these aspartate derivative-modified electrodes is characterized by wide linear ranges and low detection limits, making them promising tools for chemical and biomedical analysis.

Table 1: Performance of Poly(Aspartic Acid) Modified Electrodes for Analyte Detection

| Electrode Type | Analyte(s) | Linear Range | Detection Limit (S/N=3) | Source |

|---|---|---|---|---|

| Poly(Aspartic Acid) Modified Carbon Paste Sensor (PAMCPS) | Paracetamol (PRT) | 10.0 µM - 105.0 µM | 53.37 nM | electrochemsci.org |

| Poly(Aspartic Acid)-Nanogold Modified GCE (PAA-nano-Au/GCE) | Dopamine (DA) | 0.5 µM - 100 µM | 65 nM | researchgate.net |

| Ascorbic Acid (AA) | 5.0 µM - 2000 µM | 560 nM | researchgate.net | |

| Uric Acid (UA) | 5.0 µM - 1000 µM | 300 nM | researchgate.net |

Application in Biosensor Development

Beyond modifying electrode surfaces for general electrochemical sensing, aspartic acid is a key target in the development of specific biosensors designed to measure its concentration in biological systems. These biosensors are crucial for understanding aspartate metabolism in living cells.

One innovative approach is the creation of a genetically encoded fluorescent biosensor, jAspSnFR3. elifesciences.org This sensor was developed through the structurally guided engineering of a glutamate/aspartate periplasmic binding protein to make it highly specific for aspartate. elifesciences.org As a purified protein, the jAspSnFR3 sensor exhibits a 20-fold increase in fluorescence when saturated with aspartate, and it can detect concentrations within a physiologically relevant range. elifesciences.org When expressed in mammalian cells, the sensor's fluorescence intensity correlates with aspartate levels measured by mass spectrometry, allowing for the real-time tracking of intracellular aspartate changes in response to genetic or pharmacological manipulation. elifesciences.org

Another strategy for aspartate detection involves the fabrication of enzyme-free voltammetric sensors. One such sensor uses a glassy carbon electrode (GCE) modified with silver oxide-doped zinc oxide (Ag2O-doped ZnO) nanosheets. nih.govnih.gov This electrochemical sensor can detect L-aspartic acid in a phosphate-buffered medium using differential pulse voltammetry (DPV). nih.govnih.gov The sensor demonstrates good sensitivity, a wide detection range, and a low limit of detection, making it suitable for tracing L-aspartic acid in biological samples without the need for enzymes. nih.govnih.gov

Table 2: Characteristics of Biosensors for Aspartate Detection

| Sensor Type | Methodology | Key Features | Analyte | Performance Metrics | Source |

|---|---|---|---|---|---|

| jAspSnFR3 | Genetically Encoded Fluorescence | High spatiotemporal resolution in living cells; 20-fold fluorescence increase upon saturation. | L-Aspartate | KD of ~50 µM | elifesciences.org |

| Ag2O-doped ZnO Nanosheets / GCE | Enzyme-Free Voltammetry (DPV) | Wet-chemically prepared nanosheets on a glassy carbon electrode. | L-Aspartate | Detection Range: 15.0 - 105.0 µM; Detection Limit: 3.5 µM; Sensitivity: 0.2689 µA µM-1 cm-2 | nih.govnih.gov |

Advanced Research Perspectives and Future Directions

Design and Synthesis of Bioactive Compounds and Probes

The unique structural features of 3-mercapto-L-aspartic acid, particularly the presence of a thiol group, make it a valuable building block for the development of innovative bioactive molecules and chemical probes.

Development of Enzyme Modulators and Inhibitors

The design of selective enzyme inhibitors is a cornerstone of drug discovery. While direct evidence of 3-mercapto-L-aspartic acid as a standalone inhibitor is still emerging, its structural similarity to aspartic acid, a key residue in the active site of aspartic proteases, suggests its potential as a scaffold for designing novel inhibitors. Aspartic proteases are a class of enzymes implicated in various diseases, including HIV/AIDS, malaria, and Alzheimer's disease. nih.govchemrxiv.org The strategy often involves creating molecules that mimic the transition state of the enzymatic reaction, thereby blocking the enzyme's activity. The introduction of the mercapto group offers a reactive handle for further chemical modifications to enhance binding affinity and selectivity for specific enzyme targets.

Synthesis of Peptidomimetics and Conjugates for Targeted Delivery

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. google.com The incorporation of 3-mercapto-L-aspartic acid into peptide sequences can introduce conformational constraints and novel interaction capabilities. Furthermore, the thiol group serves as a convenient point for conjugation to targeting moieties, such as antibodies or small molecules, to facilitate the targeted delivery of therapeutic agents to specific cells or tissues. For instance, peptides containing the arginine-glycine-aspartic acid (RGD) sequence are known to target integrin receptors, which are often overexpressed on the surface of cancer cells. researchgate.netmdpi.com Conjugating a cytotoxic drug to a peptidomimetic containing 3-mercapto-L-aspartic acid and an RGD motif could represent a promising strategy for cancer therapy.

Applications in Chemical Biology and Protein Engineering

The chemical reactivity of the thiol group in 3-mercapto-L-aspartic acid opens up avenues for its use in sophisticated chemical biology and protein engineering techniques.

Utility in Native Chemical Ligation and Convergent Protein Synthesis

Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. wikipedia.org The reaction typically involves the coupling of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. Research has shown that other β-thiol containing amino acids can also be utilized in NCL, followed by a desulfurization step to yield the native peptide sequence. wikipedia.org Notably, β-thiolated aspartate exhibits unique reactivity that allows for its chemoselective desulfurization, even in the presence of other unprotected thiol residues like cysteine. scispace.com This feature is particularly valuable for the synthesis of proteins containing native cysteine residues at locations other than the ligation site. However, it is important to note that ligation at an Asp-Cys site can sometimes lead to the formation of a β-linked byproduct, which necessitates careful optimization of the reaction conditions. nih.govresearchgate.net

| Ligation Site | Feasibility for Native Chemical Ligation | Key Considerations |

| Gln-Cys | Feasible | Minimal side reactions with MPAA catalyst. nih.gov |

| Asn-Cys | Feasible | Minimal side reactions with MPAA catalyst. nih.gov |

| Glu-Cys | Feasible with optimization | Can be used as a ligation site with minimal byproduct formation. nih.gov |

| Asp-Cys | Not appropriate | Significant formation of β-linked byproduct. nih.govresearchgate.net |

MPAA: 4-mercaptophenylacetic acid

Creation of Fluorescent Probes for Intracellular Signaling

Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes within living cells. The thiol group of 3-mercapto-L-aspartic acid provides a reactive site for the attachment of fluorophores. nih.govbeilstein-journals.orgnih.gov By strategically designing probes where the fluorescence properties are modulated by specific intracellular events, such as changes in pH, enzyme activity, or the presence of specific ions, researchers can gain real-time insights into cellular signaling pathways. For example, a probe could be designed where the fluorescence is quenched until a specific enzyme cleaves a bond linked to the 3-mercapto-L-aspartic acid scaffold, leading to a "turn-on" fluorescent signal.

Investigation of Redox-Related Biological Functions

The thiol group in 3-mercapto-L-aspartic acid is redox-active, meaning it can participate in oxidation-reduction reactions. This property suggests that the compound could play a role in cellular redox homeostasis and signaling. The oxidation of mercapto-containing compounds can lead to the formation of various sulfur-containing species, such as sulfenic, sulfinic, and sulfonic acids. researchgate.net The reversible oxidation of thiol groups in proteins is a key mechanism for regulating protein function in response to oxidative stress. Investigating how 3-mercapto-L-aspartic acid and its metabolites interact with the cellular redox network could uncover novel biological functions and therapeutic targets.

Potential Role as an Antioxidant or in Sulfur-Based Redox Cycling

The chemical structure of 3-mercapto-L-aspartic acid, featuring a thiol (-SH) group, strongly suggests its potential participation in antioxidant defense mechanisms and sulfur-based redox cycling. Thiols are known to be effective scavengers of reactive oxygen species (ROS), which are byproducts of aerobic metabolism that can cause cellular damage. nih.govfrontiersin.org The thiol group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This reactivity is a cornerstone of the antioxidant properties of other sulfur-containing amino acids like cysteine.

The redox activity of the thiol group allows 3-mercapto-L-aspartic acid to potentially engage in redox cycling, a series of reactions where a molecule alternates between its reduced and oxidized forms. This process is crucial for maintaining the cellular redox balance, often referred to as the "thiolstat". portlandpress.com In this context, 3-mercapto-L-aspartic acid could act as a reductant, protecting other biomolecules from oxidation. The reversible oxidation of its thiol group to a disulfide (forming a dimer or mixed disulfides with other thiol-containing molecules) would be a key aspect of its role in redox signaling pathways. portlandpress.comacs.org

Further research is warranted to experimentally validate the antioxidant capacity of 3-mercapto-L-aspartic acid. Such studies could involve assays to measure its ability to scavenge various ROS and to protect cells from oxidative damage.

| Potential Antioxidant Mechanism | Description | Key Functional Group |

| Radical Scavenging | Donation of a hydrogen atom to neutralize reactive oxygen species. | Thiol (-SH) |

| Redox Cycling | Participation in reversible oxidation-reduction reactions to maintain cellular redox homeostasis. | Thiol/Disulfide (-SH/-S-S-) |

| Protection of Biomolecules | Acting as a sacrificial reductant to prevent the oxidation of critical cellular components. | Thiol (-SH) |

Interactions with Reactive Sulfur Species and Persulfidation Mechanisms

Reactive sulfur species (RSS) are a group of molecules, including hydrogen sulfide (B99878) (H₂S) and persulfides (R-SSH), that play significant roles in cellular signaling and redox regulation. nih.govmdpi.com Given its thiol group, 3-mercapto-L-aspartic acid is a prime candidate for interacting with these reactive species. The thiol group can react with RSS to form persulfides, a post-translational modification where a sulfur atom is added to a cysteine residue. nih.gov

Protein persulfidation is an emerging area of research, and it is understood to be a key mechanism through which H₂S exerts its biological effects. nih.govnih.gov This modification can alter the structure and function of proteins, impacting a wide range of cellular processes. nih.gov It is plausible that 3-mercapto-L-aspartic acid could be a substrate for enzymes that generate persulfides or could participate in the non-enzymatic transfer of sulfane sulfur.

The interaction of 3-mercapto-L-aspartic acid with RSS could have significant implications for cellular signaling. For instance, it could modulate the activity of proteins involved in pathways regulated by H₂S and other RSS. rsc.orgmdpi.com Investigating the specific reactions between 3-mercapto-L-aspartic acid and various RSS, as well as its role in persulfidation, will be crucial for understanding its physiological functions.

| Interaction/Mechanism | Description | Potential Outcome |

| Reaction with H₂S | Potential involvement in H₂S-mediated signaling pathways. | Formation of persulfides or other sulfur adducts. |

| Persulfidation | Addition of a sulfur atom to the thiol group, forming a persulfide. | Modulation of protein function and cellular signaling. |

| Interaction with other RSS | Reactivity towards other reactive sulfur species like polysulfides. | Participation in the broader network of sulfur-based signaling. |

Emerging Methodologies and Interdisciplinary Research Opportunities

The study of 3-mercapto-L-aspartic acid can be significantly advanced by leveraging emerging analytical techniques and fostering interdisciplinary collaborations.

Emerging Methodologies:

Advanced analytical methods are essential for the detection and quantification of 3-mercapto-L-aspartic acid and its metabolites in biological systems. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection can provide the sensitivity and specificity required for these measurements. researchgate.neteuropeanpharmaceuticalreview.com Capillary electrophoresis is another powerful tool for the analysis of amino acids and their derivatives. nih.gov The development of novel fluorescent probes could also enable the visualization of this compound within cells and tissues, providing insights into its subcellular localization and dynamics.

Interdisciplinary Research Opportunities:

The unique chemical structure of 3-mercapto-L-aspartic acid opens up numerous avenues for interdisciplinary research.

Biomaterials Science: The presence of both a thiol and carboxylic acid groups makes it an attractive building block for the synthesis of functional polymers. These polymers could have applications in drug delivery, tissue engineering, and the development of biocompatible materials. nih.govajouronline.com The thiol groups can be used for cross-linking or for conjugating bioactive molecules.

Neuroscience: Aspartic acid itself is an excitatory neurotransmitter. wikipedia.orgresearchgate.net Investigating whether 3-mercapto-L-aspartic acid has any neuromodulatory or neuroprotective effects is a promising area of research. Its antioxidant properties could be relevant in the context of neurodegenerative diseases where oxidative stress is a contributing factor.

Pharmacology and Drug Development: The thiol group can be a target for drug design. Derivatives of 3-mercapto-L-aspartic acid could be synthesized and screened for various pharmacological activities. nih.govresearchgate.net For instance, its ability to interact with reactive sulfur species could be exploited to develop drugs that modulate H₂S signaling pathways.

| Research Area | Potential Application/Focus | Key Features of 3-mercapto-L-aspartic acid |

| Analytical Chemistry | Development of sensitive and specific detection methods. | Thiol and carboxylic acid groups for derivatization and detection. |

| Biomaterials Science | Synthesis of functional polymers for biomedical applications. | Bifunctional nature allowing for cross-linking and conjugation. |

| Neuroscience | Investigation of neuromodulatory and neuroprotective roles. | Structural similarity to aspartic acid and potential antioxidant activity. |

| Pharmacology | Design and synthesis of novel therapeutic agents. | Reactive thiol group as a target for drug development. |

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies exploring 3-mercapto-L-aspartic acid’s biological activity?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Validate assumptions of normality and homogeneity of variance using Shapiro-Wilk and Levene’s tests, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.